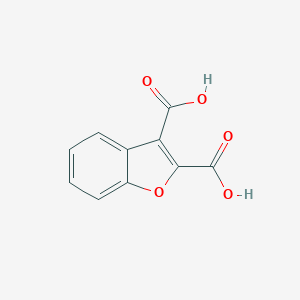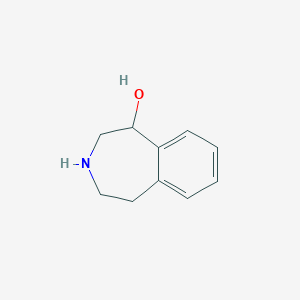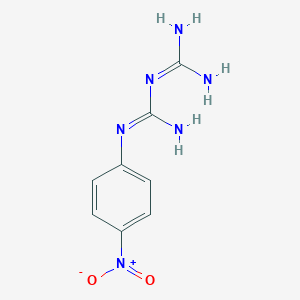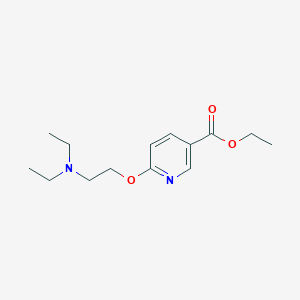
Nicotinic acid, 6-(2-diethylaminoethoxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid, 6-(2-diethylaminoethoxy)-, ethyl ester, commonly known as Etomidate, is a medication used for anesthesia induction and sedation. It was first synthesized in 1964 and has been widely used in clinical practice due to its rapid onset and short duration of action. Etomidate is a potent hypnotic agent that produces a state of unconsciousness in patients, allowing for surgical procedures to be performed without pain or discomfort.
Wirkmechanismus
Etomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the major inhibitory neurotransmitter in the central nervous system. Etomidate enhances the effects of GABA by increasing the affinity of the receptor for GABA, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and ultimately produces the hypnotic and anesthetic effects of Etomidate.
Biochemische Und Physiologische Effekte
Etomidate has a rapid onset of action, with peak effect occurring within 30 seconds of administration. It has a short duration of action, with recovery occurring within 5-10 minutes after discontinuation of the drug. Etomidate has minimal effects on hemodynamics, making it a useful agent for induction of anesthesia in patients with compromised cardiovascular function. However, Etomidate has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to a transient decrease in cortisol levels. This effect can be of concern in critically ill patients who require long-term sedation with Etomidate.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate is a valuable tool for research in the field of neuroscience, as it allows for precise control of neuronal activity and can be used to study the effects of GABAergic modulation on neuronal function. However, Etomidate has limitations as a research tool, as it has off-target effects on other neurotransmitter systems and can produce unwanted side effects such as respiratory depression and muscle relaxation.
Zukünftige Richtungen
The use of Etomidate in clinical practice and research continues to evolve. Future research may focus on the development of new derivatives of Etomidate with improved pharmacological properties, such as longer duration of action or greater selectivity for specific GABA receptor subtypes. In addition, research may explore the potential use of Etomidate in the treatment of other neurological disorders, such as Parkinson's disease or epilepsy. Finally, research may investigate alternative methods of GABAergic modulation that do not have the limitations of Etomidate, such as the use of optogenetics or chemogenetics.
Synthesemethoden
Etomidate is synthesized through a multi-step process that involves the reaction of nicotinic acid with ethylene oxide to form the intermediate 6-(2-hydroxyethoxy) nicotinic acid. This intermediate is then reacted with diethylamine to form the final product, Etomidate. The synthesis of Etomidate is a complex process that requires careful control of reaction conditions and purification steps to ensure a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Etomidate has been extensively studied in the field of anesthesia and sedation. It is commonly used for induction of anesthesia in patients with compromised cardiovascular function, as it has minimal effects on hemodynamics. Etomidate has also been used in the management of status epilepticus and for sedation during mechanical ventilation. In addition, Etomidate has been studied for its potential use in the treatment of traumatic brain injury, as it has been shown to have neuroprotective effects.
Eigenschaften
CAS-Nummer |
18617-51-1 |
|---|---|
Produktname |
Nicotinic acid, 6-(2-diethylaminoethoxy)-, ethyl ester |
Molekularformel |
C14H22N2O3 |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
ethyl 6-[2-(diethylamino)ethoxy]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O3/c1-4-16(5-2)9-10-19-13-8-7-12(11-15-13)14(17)18-6-3/h7-8,11H,4-6,9-10H2,1-3H3 |
InChI-Schlüssel |
MCRNVQMZPKKJNG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)OCC |
Kanonische SMILES |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)OCC |
Andere CAS-Nummern |
18617-51-1 |
Synonyme |
6-[2-(Diethylamino)ethoxy]-3-pyridinecarboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



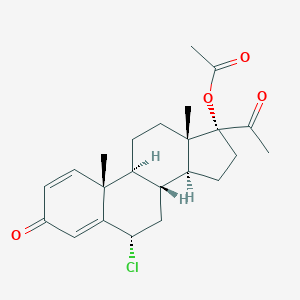
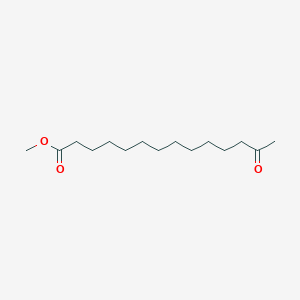
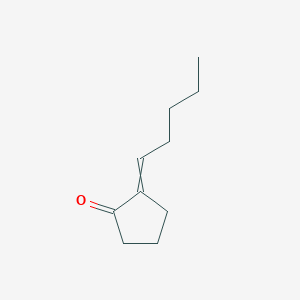
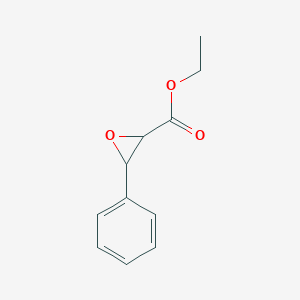

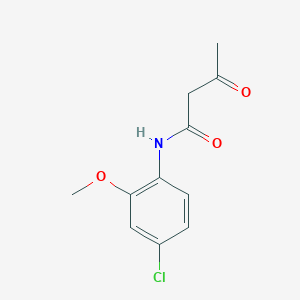
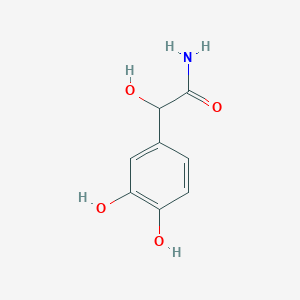
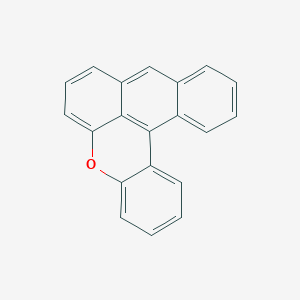
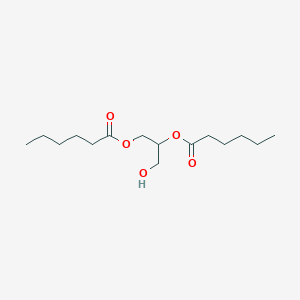
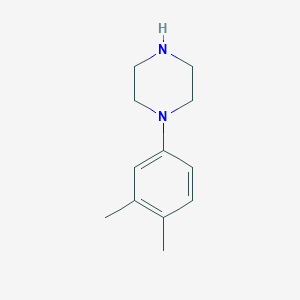
![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
